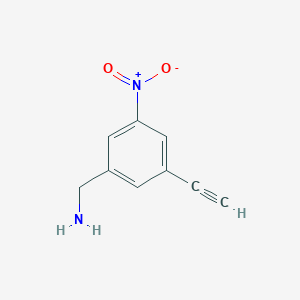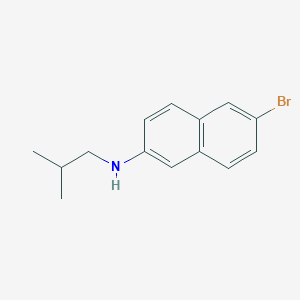
2'',3''-Di-O-acetyl-5''-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’‘,3’‘-Di-O-acetil-5’‘-desoxi-5-nitro-N4-(pentiloxicarbonil)citidina es un análogo de nucleósido sintético. Este compuesto se caracteriza por la presencia de grupos acetilo en las posiciones 2’’ y 3’’, un grupo nitro en la posición 5’’ y un grupo pentiloxicarbonil en la posición N4 de la molécula de citidina. Tiene una fórmula molecular de C19H26N4O10 y un peso molecular de 470.43 g/mol .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2’‘,3’‘-Di-O-acetil-5’‘-desoxi-5-nitro-N4-(pentiloxicarbonil)citidina generalmente involucra múltiples pasos. El material de partida suele ser citidina, que se somete a acetilación selectiva en los grupos hidroxilo 2’’ y 3’’. El grupo nitro se introduce en la posición 5’’ a través de reacciones de nitración, y el grupo pentiloxicarbonil se agrega en la posición N4 a través de reacciones de carbamoilación .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto incluye el uso de catalizadores específicos, solventes y control de temperatura para facilitar las reacciones. El proceso también puede incluir pasos de purificación como cristalización o cromatografía para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
2’‘,3’‘-Di-O-acetil-5’'-desoxi-5-nitro-N4-(pentiloxicarbonil)citidina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: Los grupos acetilo se pueden hidrolizar para producir los grupos hidroxilo correspondientes.
Sustitución: El grupo pentiloxicarbonil se puede reemplazar por otros grupos funcionales a través de reacciones de sustitución nucleófila
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el borohidruro de sodio para la reducción, agentes oxidantes como el permanganato de potasio para la oxidación y nucleófilos como aminas para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para asegurar la selectividad y el rendimiento .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados de citidina con grupos funcionales modificados, como amino-citidina, hidroxi-citidina y derivados de citidina sustituidos .
Aplicaciones Científicas De Investigación
2’‘,3’‘-Di-O-acetil-5’'-desoxi-5-nitro-N4-(pentiloxicarbonil)citidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de análogos de nucleósidos más complejos.
Biología: Se estudia por su posible papel en la modulación de las interacciones y funciones de los ácidos nucleicos.
Medicina: Se investiga por sus posibles propiedades antivirales y anticancerígenas debido a su capacidad para interferir con la síntesis de ácidos nucleicos.
Industria: Se utiliza en la producción de productos farmacéuticos y como reactivo en la síntesis química
Mecanismo De Acción
El mecanismo de acción de 2’‘,3’‘-Di-O-acetil-5’‘-desoxi-5-nitro-N4-(pentiloxicarbonil)citidina involucra su incorporación a los ácidos nucleicos, donde puede interrumpir la síntesis y función normal de los ácidos nucleicos. El grupo nitro en la posición 5’’ y el grupo pentiloxicarbonil en la posición N4 son críticos para su actividad, ya que pueden interferir con las enzimas involucradas en el metabolismo de los ácidos nucleicos .
Comparación Con Compuestos Similares
Compuestos Similares
2’‘,3’‘-Di-O-acetil-5’'-desoxi-5-fluorocitidina: Similar en estructura pero contiene un átomo de flúor en lugar de un grupo nitro.
5’'-Desoxi-5-fluorocitidina: Carece de los grupos acetilo en las posiciones 2’’ y 3’’.
Capecitabina: Un profármaco que se metaboliza a 5-fluorouracilo, utilizado en el tratamiento del cáncer
Singularidad
2’‘,3’‘-Di-O-acetil-5’'-desoxi-5-nitro-N4-(pentiloxicarbonil)citidina es única debido a la combinación de sus grupos acetilo, nitro y pentiloxicarbonil, que confieren propiedades químicas y biológicas específicas. Estas modificaciones mejoran su estabilidad y actividad en comparación con otros análogos de nucleósidos .
Propiedades
Fórmula molecular |
C19H26N4O10 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
[4-acetyloxy-2-methyl-5-[5-nitro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H26N4O10/c1-5-6-7-8-30-19(27)21-16-13(23(28)29)9-22(18(26)20-16)17-15(33-12(4)25)14(10(2)31-17)32-11(3)24/h9-10,14-15,17H,5-8H2,1-4H3,(H,20,21,26,27) |
Clave InChI |
QRTBXKQNJNHRNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)NC1=NC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)







![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)


![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)

